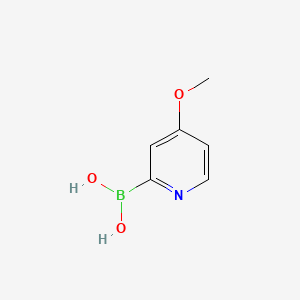

![molecular formula C9H14F3NO3 B594313 2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate CAS No. 1257381-44-4](/img/structure/B594313.png)

2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate

Vue d'ensemble

Description

2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate is a chemical compound with the CAS Number: 1257381-44-4 . It has a molecular weight of 241.21 . It is a solid at room temperature .

Synthesis Analysis

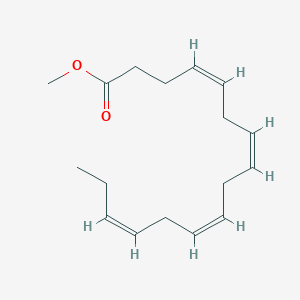

The synthesis of 2-Oxa-7-azaspiro[3.5]nonane has been described in a study . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .Molecular Structure Analysis

The InChI code for 2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate is 1S/C7H13NO.C2HF3O2/c1-3-8-4-2-7(1)5-9-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7) .Physical And Chemical Properties Analysis

2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate is a solid at room temperature . It has a molecular weight of 241.21 .Applications De Recherche Scientifique

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

The compound 2-Oxa-7-azaspiro[3.5]nonane is used in the synthesis of a spirocyclic oxetane-fused benzimidazole . This process involves the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations .

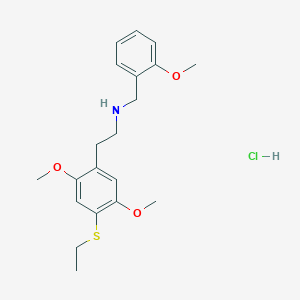

Structural Alternatives in Medicinal Chemistry

Spirocyclic oxetanes such as 2-Oxa-7-azaspiro[3.5]nonane are proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They offer the hydrogen bonding capacity necessary for efficient binding to the His194 residue of NQO1 enabling more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .

Leuco Dyes

Spiro forms of oxazines, which include 2-Oxa-7-azaspiro[3.5]nonane, find applications as leuco dyes . These compounds frequently display chromism, meaning they can reversibly interchange between their colorless and colored forms .

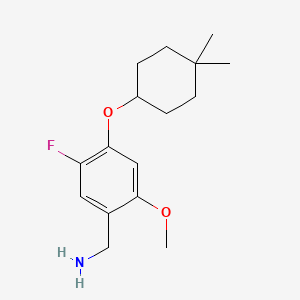

Photochromic Materials

Spiro compounds, including 2-Oxa-7-azaspiro[3.5]nonane, are used as photochromic materials . Photochromic materials change their color when exposed to light, making them useful in a variety of applications, including eyewear, textiles, and security inks .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-oxa-7-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.C2HF3O2/c1-3-8-4-2-7(1)5-9-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXPVVNETLDIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)

![2H-[1,3]Thiazolo[5,4-e][1,2,3]thiadiazine](/img/structure/B594237.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)